7-Methyl-1H-benzo[g]pteridine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1H-benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-5-2-3-6-7(4-5)12-8-9(13-6)14-11(17)15-10(8)16/h2-4H,1H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIVSENFCUVWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(=N2)C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416722 | |
| Record name | 7-Methyl-1H-benzo[g]pteridine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15436-36-9 | |
| Record name | 7-Methyl-1H-benzo[g]pteridine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 7 Methyl 1h Benzo G Pteridine 2,4 Dione
De Novo Synthesis Approaches to the Benzo[g]pteridine-2,4-dione Core
The foundational structure of 7-Methyl-1H-benzo[g]pteridine-2,4-dione, also known as 7-methylalloxazine, is assembled through several established de novo synthetic strategies. The most prevalent methods involve the condensation of an appropriately substituted aromatic diamine with a pyrimidine-based reactant.
A primary and classical route is the condensation of 4-methyl-1,2-diaminobenzene with alloxan (B1665706) or its derivatives in an acidic medium, such as aqueous hydrochloric acid or acetic acid. This reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final tricyclic benzo[g]pteridine (B1247554) system.
Another significant approach is the Isay reaction, which more broadly applies to pteridine (B1203161) synthesis. ijfmr.com In the context of the benzo[g]pteridine core, this involves the reaction of a 5,6-diaminopyrimidine, such as 5,6-diaminouracil (B14702), with a 1,2-dicarbonyl compound. To achieve the specific 7-methyl substitution, an unsymmetrical dicarbonyl compound would be required, with the reaction's regioselectivity being a critical consideration (see Section 2.3).
These condensation reactions are fundamental to creating the core heterocyclic scaffold from acyclic or simpler heterocyclic precursors. numberanalytics.com
Table 1: Key De Novo Synthetic Reactions for the Benzo[g]pteridine-2,4-dione Core
| Reaction Name / Type | Aromatic Precursor | Pyrimidine (B1678525) / Dicarbonyl Precursor | Typical Conditions | Ref. |
|---|---|---|---|---|
| Alloxan Condensation | 4-Methyl-1,2-diaminobenzene | Alloxan | Acetic Acid, Reflux | researchgate.net |
| Isay Reaction | 5,6-Diaminouracil | Methyl-substituted 1,2-benzoquinone | Acidic or Neutral, Heat | ijfmr.comresearchgate.net |
Functionalization and Derivatization Strategies at the 7-Methyl Position and other Sites
Once the this compound scaffold is formed, further chemical modifications can be explored to generate novel derivatives. Functionalization strategies can target the existing methyl group, the benzene (B151609) ring, or the nitrogen atoms within the pyrimidine portion of the molecule.
Functionalization of the 7-Methyl Group: The methyl group itself presents a site for derivatization. While specific examples for 7-methylalloxazine are not abundant, analogous reactions on similar heterocyclic systems suggest possibilities such as free-radical halogenation to introduce a halomethyl group (-CH₂X). This activated intermediate could then serve as a handle for subsequent nucleophilic substitution reactions, allowing the introduction of a wide variety of functional groups.
Modification of the Heterocyclic Nitrogen Atoms: The nitrogen atoms at positions N-1, N-3, and N-10 are key sites for derivatization. Alkylation reactions, for instance, can be performed to introduce alkyl or other organic moieties. The reaction of 5-ethyl-1,3-dimethylalloxazinium perchlorate (B79767) with methanol (B129727) to form a 4a-methoxy adduct demonstrates the reactivity of the core system, which can be extrapolated to other derivatives. researchgate.net
Substitution on the Benzene Ring: Electrophilic aromatic substitution on the benzene portion of the benzo[g]pteridine ring is challenging due to the electron-withdrawing nature of the fused pyrazinodione system. However, under forcing conditions, reactions like nitration or halogenation might be possible, likely directed to the C-6 or C-9 positions. A more effective strategy often involves using a pre-functionalized diamine precursor during the de novo synthesis.
Regioselective Modifications and Controlled Chemical Conversions in Pteridine Synthesis
Regioselectivity is a paramount concern in the synthesis of asymmetrically substituted pteridines, including this compound, especially when using unsymmetrical precursors.
A clear example of regiocontrol is demonstrated in the reaction of 2-phenylpyrimidine-4,5,6-triamine with methylglyoxal (B44143). researchgate.net This condensation specifically yields the 7-methyl derivative, indicating a high degree of regiospecificity where the more reactive aldehyde carbonyl of methylglyoxal preferentially reacts with one of the pyrimidine amino groups over the other, directing the final structure. researchgate.net The presence of hydrazine (B178648) in a similar reaction was shown to completely reverse this specificity, yielding the 6-methyl isomer instead, highlighting the critical role of reaction additives and conditions in directing the outcome. researchgate.net
The choice of reactants and the control of pH, temperature, and catalysts are crucial levers for achieving the desired regioisomer and avoiding mixtures that are difficult to separate.
Table 2: Examples of Regioselective Pteridine Synthesis
| Diamine Precursor | Dicarbonyl / α-Keto Compound | Conditions / Additive | Major Product Isomer | Ref. |
|---|---|---|---|---|
| 2-Phenylpyrimidine-4,5,6-triamine | Methylglyoxal | Standard Condensation | 7-Methyl derivative | researchgate.net |
| 2-Phenylpyrimidine-4,5,6-triamine | Methylglyoxal | Hydrazine | 6-Methyl derivative | researchgate.net |
Green Chemistry Principles and Sustainable Routes in this compound Synthesis
Modern synthetic chemistry increasingly emphasizes sustainability, and the synthesis of pteridine derivatives is no exception. Green chemistry principles aim to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.it
For pteridine synthesis, this translates to several key strategies:
Use of Greener Solvents: Traditional syntheses often employ hazardous organic solvents. A greener approach involves using water, ethanol, or other benign solvents. Pteridine synthesis via the Isay reaction, for instance, can often be conducted in aqueous or alcoholic media. ijfmr.comyoutube.com
Catalysis: The use of catalytic amounts of acids or bases is preferable to stoichiometric quantities of corrosive reagents. ijfmr.com
Mechanochemistry: Recent advances in pterin (B48896) chemistry have shown the utility of mechanochemical methods (solid-state grinding) for reactions like Suzuki cross-couplings. mdpi.com This solvent-free approach significantly reduces waste and can lead to higher efficiency. This principle could be applied to the synthesis and functionalization of benzo[g]pteridines.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core green principle. Condensation reactions, which are central to pteridine synthesis, are often high in atom economy, with water being the main byproduct.
Table 3: Comparison of Traditional vs. Green Synthetic Approaches
| Parameter | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvent | Glacial Acetic Acid, DMF, Dioxane | Water, Ethanol, or Solvent-free (Mechanochemistry) |
| Reagents | Stoichiometric strong acids/bases | Catalytic amounts of milder reagents |
| Energy | High-temperature reflux for extended periods | Lower temperatures, shorter reaction times, microwave-assisted synthesis |
| Waste | Organic solvent waste, byproducts from harsh reagents | Primarily water, biodegradable waste |
Development of Novel Synthetic Precursors and Intermediates for Pteridine Derivatives
The advancement of pteridine chemistry relies heavily on the development of novel and versatile precursors that streamline the synthesis of complex derivatives. Instead of relying on simple diamines and dicarbonyls, chemists are designing more sophisticated building blocks.
One strategy involves the synthesis of activated pteridine intermediates. For example, a 6-oxo-pterin derivative has been successfully converted into a highly versatile 6-tosylpterin. mdpi.com This tosylated intermediate serves as an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of a wide array of aryl and alkynyl groups at that position. mdpi.com A similar strategy could be envisioned for the benzo[g]pteridine system, where an activated group on the benzene ring could serve as a linchpin for further diversification.
Another approach is the use of pre-functionalized pyrimidines. The synthesis often begins with substituted 6-aminouracils, which are first nitrosated and then reduced to form a 5,6-diaminouracil intermediate. nih.gov This intermediate is then condensed with a suitable carbonyl compound to form the final pteridine. nih.gov This multi-step but highly controlled pathway allows for the precise placement of substituents on the pyrimidine ring before the final, often regioselective, cyclization step.
Molecular Interactions and Mechanistic Elucidation of 7 Methyl 1h Benzo G Pteridine 2,4 Dione
Investigations into Molecular Target Recognition and Binding Affinity
Research into the molecular targets of 7-Methyl-1H-benzo[g]pteridine-2,4-dione and its analogues has pointed towards protein tyrosine kinases (PTKs) as a significant class of interacting partners. Alloxazine (B1666890) derivatives, which share the core structure of the title compound, have been investigated for their antitumor activities, revealing their potential to bind to the ATP-binding cleft of PTK domains. nih.gov
Molecular docking studies on alloxazine analogues have been performed to understand their binding modes. For instance, derivatives have been shown to fit into the PTK binding site of the c-Kit receptor, exhibiting specific interactions with key amino acid residues. nih.gov The binding affinities of these compounds are often correlated with their biological activity. While specific binding affinity constants for this compound are not extensively documented in public literature, the activity of closely related compounds provides valuable insight. The growth inhibitory activities, presented as IC50 values, have been determined for a range of alloxazine derivatives against human tumor cell lines, such as the lymphoblastoid leukemia cell line (CCRF-HSB-2) and the oral epidermoid carcinoma cell line (KB). nih.gov
Several analogues demonstrated significant potency, with IC50 values in the low microgram per milliliter range. nih.gov For example, certain substituted alloxazines show IC50 values between 0.87 to 6.53 µg/mL against CCRF-HSB-2 and 0.47 to 7.71 µg/mL against KB cell lines. nih.gov Other derivatives displayed moderate activity, with IC50 values ranging from 7.7 to 12.1 µg/mL for CCRF-HSB-2 and 8.1 to 11.5 µg/mL for KB cells. nih.gov These findings suggest that the benzo[g]pteridine-2,4-dione scaffold is a viable pharmacophore for targeting kinases.
Table 1: Growth Inhibitory Activities of Selected Alloxazine Analogues
Enzymatic Inhibition Kinetics and Molecular Mechanisms of Action
The mechanism of action for this compound and its analogues is closely tied to their ability to inhibit enzyme activity, particularly that of kinases. The core alloxazine structure is a tautomer of isoalloxazine, the functional ring system in flavin nucleotides like FAD and FMN. epa.govnih.gov This inherent similarity allows it to function as a competitive inhibitor in enzymatic reactions that utilize flavin coenzymes. These flavin nucleotides are involved in both one-electron and two-electron transfer reactions. nih.gov
Studies on alloxazine derivatives have shown that their antitumor effects are linked to the inhibition of protein tyrosine kinases. nih.gov The mechanism is often ATP-competitive, where the compound binds to the ATP-binding site on the kinase, thereby preventing the phosphorylation of substrate proteins. This action disrupts cellular signaling pathways that are crucial for cell proliferation and differentiation. researchgate.net
Kinase profiling of potent alloxazine analogues has revealed a range of inhibitory and, in some cases, activating effects against a panel of different kinases. nih.gov For some derivatives, inhibition values ranged from 1% to 19%, while activation effects were also observed. nih.gov The correlation between IC50 values and calculated inhibition constants (Ki) further supports the role of these compounds as enzyme inhibitors. nih.gov The specific kinetics of inhibition by this compound, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor against specific enzymes, requires further detailed investigation. youtube.comnih.gov
Table 2: Kinase Activity Profile for a Selected Alloxazine Analogue
Receptor-Ligand Interactions and Signaling Pathway Modulation in Model Systems
The interaction of this compound analogues with receptor tyrosine kinases (RTKs) is a key aspect of their biological activity. Docking studies have elucidated the specific interactions between these ligands and the amino acid residues within the catalytic domain of receptors like c-Kit PTK. nih.gov These interactions are critical for the stability of the receptor-ligand complex and for the subsequent modulation of downstream signaling pathways.
The binding of these alloxazine derivatives to RTKs can inhibit the autophosphorylation of the receptor, which is the initial step in the activation of many signaling cascades. By blocking this event, these compounds can effectively shut down pathways involved in cell growth, proliferation, and survival, which is particularly relevant in the context of cancer therapeutics. researchgate.net The strong, though mostly non-covalent, interactions within the binding site are crucial for the fine-tuning of the molecule's chemical activity. epa.govnih.gov While the precise signaling pathways modulated by this compound have not been fully mapped, the effects of its analogues on tumor cell lines suggest an interference with oncogenic signaling. nih.gov
Studies on Intermolecular Forces and Non-Covalent Interactions
The biological activity of this compound is underpinned by a network of intermolecular forces and non-covalent interactions. epa.govnih.gov Crystal structure analyses of the parent compound, 1H-Benzo[g]pteridine-2,4-dione (alloxazine), reveal extensive hydrogen bonding. epa.govnih.gov In the solid state, molecules form hydrogen-bonded chains through pairwise N—H⋯O and N—H⋯N interactions, creating stable, repeating structural motifs. epa.govnih.gov
In the context of protein binding, molecular docking studies of alloxazine derivatives in the active site of protein tyrosine kinases have identified key non-covalent interactions. nih.gov Hydrogen bonds are frequently observed between the pteridine-dione core and amino acid residues. Specifically, the 4-carbonyl oxygen and other nitrogen atoms in the ring system act as hydrogen bond acceptors, forming bonds with residues such as Cys673 and Thr670 in the PTK binding site. nih.gov These directed interactions are a primary determinant of the binding affinity and selectivity of the compound for its molecular target.
Table 3: Key Non-Covalent Interactions of Alloxazine Analogues in PTK Binding Site
Chemo-Biological Probing and Identification of Binding Partners
The use of this compound and its analogues as chemo-biological probes can aid in the identification of their binding partners and the elucidation of their cellular functions. The structural similarity to flavins makes them suitable candidates for probing the active sites of flavoproteins. epa.govnih.gov
Systematic screening of libraries of alloxazine derivatives against panels of kinases serves as a method for identifying potential binding partners. nih.gov Such screens have successfully identified several protein kinases that interact with these compounds, thereby validating them as targets. nih.gov This approach, while not an unbiased proteome-wide search, provides a focused strategy for identifying the subset of the kinome that is most likely to be modulated by this class of compounds. Further development of these molecules into more sophisticated probes, for example, by incorporating photo-affinity labels or reporter tags, could enable more comprehensive identification of binding partners in complex biological systems.
Computational Chemistry and in Silico Modeling of 7 Methyl 1h Benzo G Pteridine 2,4 Dione
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 7-Methyl-1H-benzo[g]pteridine-2,4-dione, these calculations provide a detailed picture of its electronic landscape. The structure of the parent compound, 1H-Benzo[g]pteridine-2,4-dione (also known as alloxazine), has been confirmed through crystallographic data, revealing a nearly planar molecule which serves as a validated starting point for computational models. researchgate.netnih.govnih.gov
Studies on similar heterocyclic systems often employ DFT methods with specific basis sets, such as B3LYP/6-311++G(d,p), to analyze the optimized molecular structure. researchgate.net Key parameters derived from these analyses include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MESP). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability, while the MESP map reveals regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), which is vital for predicting intermolecular interactions. researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate electron transfer and delocalization within the pteridine (B1203161) ring system. researchgate.net
| NBO Analysis | Details intramolecular charge transfer, hyperconjugative interactions, and bonding. researchgate.net |
Molecular Docking Simulations with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, such as a protein or enzyme. scfbio-iitd.res.in For this compound and its analogs, docking simulations are instrumental in identifying potential therapeutic targets and understanding the structural basis of their activity. Pteridine reductase, an enzyme found in Trypanosomatid parasites, is a common target for pteridine-based inhibitors. nih.gov
Docking studies on pteridine derivatives often use software like AutoDock, which employs algorithms such as the Lamarckian genetic algorithm to explore various ligand conformations within the target's active site. ijfmr.com The output is a ranked list of binding poses based on a scoring function that estimates the binding free energy. scfbio-iitd.res.in Analysis of the best-docked pose reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the active site. For instance, studies on related inhibitors targeting cyclooxygenase-2 (COX-2) have shown hydrogen bonding interactions with residues like His90, Arg120, and Tyr355. researchgate.net These insights are crucial for explaining the molecule's inhibitory mechanism.
Table 2: Representative Data from a Hypothetical Docking Simulation
| Target Protein | Key Interacting Residues | Type of Interaction | Binding Energy (kcal/mol) |
|---|---|---|---|
| Pteridine Reductase (PTR1) | Asp181 | Hydrogen Bond | -8.5 |
| Pteridine Reductase (PTR1) | Phe113 | π-π Stacking | - |
| Pteridine Reductase (PTR1) | Tyr194 | Hydrogen Bond | - |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of every atom in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the target. researchgate.net
For a complex of this compound with a target protein, an MD simulation can confirm whether the interactions predicted by docking are maintained over a period of nanoseconds to microseconds. It allows for the analysis of conformational changes in the ligand and the protein upon binding. Key metrics such as Root Mean Square Deviation (RMSD) are used to assess the stability of the complex, while Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein. This dynamic information is critical for a more accurate assessment of the ligand's potential as an inhibitor.
| Conformational Analysis | Explores the accessible conformations of the ligand within the binding pocket. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pteridine Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For pteridine analogs, QSAR models are invaluable for predicting the inhibitory potency of newly designed compounds without the need for immediate synthesis and testing.
The process involves calculating a set of molecular descriptors for each analog, which quantify various physicochemical properties (e.g., lipophilicity, electronic properties, topological features). mdpi.com These descriptors are then used to build a predictive model using statistical methods like Multiple Linear Regression (MLR) or machine learning approaches like Artificial Neural Networks (ANN). kfupm.edu.sa A crucial step is the model's validation using internal (training set) and external (test set) data to ensure its predictive power. mdpi.com A high correlation coefficient (r) for the test set indicates a robust model. nih.gov 3D-QSAR models can also generate a pharmacophore hypothesis, identifying the key chemical features (e.g., hydrogen bond donors, aromatic rings) essential for biological activity. nih.gov
Table 4: Common Descriptors in QSAR Models for Pteridine Analogs
| Descriptor Type | Example | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment | Governs electrostatic and covalent interactions. |
| Topological | Molecular Connectivity Indices | Describes the size, shape, and branching of the molecule. |
| Physicochemical | LogP (Lipophilicity), Polar Surface Area | Relates to membrane permeability and solubility. |
| 3D Descriptors | Molecular Volume, Surface Area | Describes the three-dimensional steric properties. |
Virtual Screening and Rational Design of Novel Pteridine Derivatives
Virtual screening (VS) is a computational technique that leverages the power of docking and QSAR to search large chemical databases for novel, potential drug candidates. researchgate.netresearchgate.net It has become a standard tool in drug discovery for identifying new lead compounds. springernature.com The process can be either structure-based, relying on docking a library of compounds into a known target structure, or ligand-based, searching for molecules similar to known active compounds. researchgate.net
For this compound, the insights gained from quantum mechanics, docking, and QSAR can be integrated into a rational design strategy. A validated pharmacophore model derived from 3D-QSAR studies on pteridine analogs can be used as a filter to rapidly screen millions of compounds. nih.gov Hits from this initial screen can then be subjected to more rigorous molecular docking simulations. This hierarchical approach efficiently narrows down the vast chemical space to a manageable number of promising candidates for synthesis and biological evaluation, accelerating the discovery of novel and more potent pteridine derivatives.
Table 5: A Typical Workflow for Virtual Screening and Rational Design
| Step | Description | Objective |
|---|---|---|
| 1. Library Preparation | Collection and filtering of large compound databases (e.g., ZINC, PubChem). | Create a diverse set of drug-like molecules for screening. |
| 2. Pharmacophore Screening | Rapidly filter the library based on a 3D pharmacophore model of known actives. | Select compounds with the essential features for binding. |
| 3. Molecular Docking | Dock the filtered compounds into the target protein's active site. | Rank compounds based on predicted binding affinity and pose. |
| 4. Post-Processing | Re-score top hits using more advanced methods and visual inspection. | Eliminate false positives and prioritize the most promising candidates. |
| 5. Hit Selection | Select a final, diverse set of high-scoring compounds for experimental testing. | Identify novel lead molecules for further development. |
Exploration of Biological Activities of 7 Methyl 1h Benzo G Pteridine 2,4 Dione in Research Models
In Vitro Cellular Assays for Investigating Biological Responses
In vitro assays are crucial for the initial screening and characterization of the biological activities of a compound. For 7-Methyl-1H-benzo[g]pteridine-2,4-dione and its closely related analogues, these assays have provided preliminary insights into their effects on cancer cells and specific molecular targets.
Cell-free assays allow for the direct assessment of a compound's effect on specific enzymes. Analogues of this compound, which is also known as 7-methylalloxazine, have been evaluated for their ability to modulate the activity of protein kinases, enzymes that are critical in cellular signaling pathways and are often dysregulated in diseases like cancer. nih.govnih.gov
In a protein kinase profiling study, alloxazine (B1666890) analogues demonstrated low to moderate inhibitory activity, ranging from 10% to 31%, against a panel of 20 different kinases. nih.gov Molecular docking studies were also performed to understand the potential binding interactions between these compounds and protein tyrosine kinases (PTKs). nih.gov These computational analyses suggested that alloxazine derivatives, including those with a 7-methyl substitution, can fit into the PTK binding site. The binding is stabilized by the formation of hydrogen bonds with key amino acid residues, such as Cysteine 673 and Threonine 670, primarily through the 4C=O group of the alloxazine core. nih.gov
Table 1: Molecular Docking Interaction of Alloxazine Analogues with Protein Tyrosine Kinase (PTK) Binding Site
| Interacting Compound Moiety | PTK Amino Acid Residue | Type of Interaction |
|---|---|---|
| 4C=O | Cys673 | Hydrogen Bond |
| 4C=O | Thr670 | Hydrogen Bond |
| N-O (of 5-oxide derivatives) | Cys673 | Hydrogen Bond |
| N-O (of 5-oxide derivatives) | Thr670 | Hydrogen Bond |
Data sourced from molecular docking simulations of alloxazine analogues. nih.gov
To understand the effect of this compound derivatives on whole cells, researchers have utilized cell-based assays that measure cell proliferation, viability, and apoptosis. A study investigating a series of novel alloxazine analogues included a derivative featuring N3-ethyl substitution and a 7-methyl group on the quinoxaline (B1680401) nucleus (designated as compound 12b). nih.gov This compound was tested for its in vitro growth inhibitory activity against two human tumor cell lines: the T-cell acute lymphoblastoid leukemia cell line (CCRF-HSB-2) and the oral epidermoid carcinoma cell line (KB). nih.gov
The results indicated that the compound exhibited selective antiproliferative activity. It was moderately active against the KB tumor cell line with a half-maximal inhibitory concentration (IC₅₀) of 8.83 µg/mL. In contrast, it was significantly less potent against the CCRF-HSB-2 cell line, with an IC₅₀ value of 51.8 µg/mL, suggesting a preferential cytotoxic effect toward the oral carcinoma cells. nih.gov
Table 2: Antiproliferative Activity of a this compound Derivative (Compound 12b)
| Cell Line | Type of Cancer | IC₅₀ (µg/mL) |
|---|---|---|
| KB | Human Oral Epidermoid Carcinoma | 8.83 |
| CCRF-HSB-2 | Human T-cell Acute Lymphoblastoid Leukemia | 51.8 |
Data represents the concentration of the compound required to inhibit cell growth by 50%. nih.gov
Based on the available scientific literature, no studies have been published that utilize reporter gene assays to investigate the effects of this compound on the activation or inhibition of specific cellular signaling pathways.
A review of current research indicates that high-content imaging or high-content screening methods have not been applied to analyze the subcellular phenotypic changes induced by this compound.
Studies in Non-Mammalian Model Organisms for Biological Pathways
Non-mammalian model organisms provide valuable platforms for dissecting fundamental biological pathways that may be conserved across species.
Despite the utility of yeast and other microbial models in fundamental biological research, a search of the scientific literature did not yield any studies where this compound was investigated in these non-mammalian systems.
Zebrafish Embryo and C. elegans Models for Developmental Biology Insights
Despite the utility of zebrafish (Danio rerio) embryos and the nematode Caenorhabditis elegans as powerful models in developmental biology and toxicology, dedicated studies on the effects of this compound in these systems have not been identified in the surveyed literature. Consequently, there is no available data regarding its potential impact on embryonic development, organogenesis, or other developmental processes in these models.
Insect Models for Physiological and Behavioral Studies
Similarly, a comprehensive search did not yield any studies investigating the physiological or behavioral effects of this compound in any insect models. Research into its potential roles as an insecticide, a modulator of insect physiology, or an influencer of insect behavior has not been documented in accessible scientific databases.
Investigation of Specific Biochemical Pathways and Enzyme Systems
The parent molecule of this compound class, 1H-benzo[g]pteridine-2,4-dione (alloxazine), is a tautomer of isoalloxazine, the fundamental ring system in flavin nucleotides like FMN and FAD. nih.govnih.govresearchgate.net These flavin coenzymes are crucial for a multitude of enzymatic reactions, particularly those involving electron transfer. nih.gov However, specific experimental data on how the 7-methyl derivative interacts with biochemical pathways is not available.
Modulation of Key Enzyme Activities in Metabolic Pathways
There is no specific information available in the scientific literature regarding the modulation of key enzyme activities in metabolic pathways by this compound. While its structural similarity to the core of flavin coenzymes suggests a potential for interaction with flavoenzymes, no dedicated research has been published to confirm or characterize such activities.
Interaction with Nucleotide Metabolism and Nucleic Acid Processes
No research findings were identified that describe the interaction of this compound with nucleotide metabolism or processes involving nucleic acids. Studies on its potential to interfere with the synthesis of purines or pyrimidines, or to bind to DNA or RNA, have not been reported.
Influence on Redox Homeostasis and Oxidative Stress Responses
The isoalloxazine ring system, structurally related to this compound, is a cornerstone of redox chemistry in biological systems, participating in both one- and two-electron transfer reactions. nih.gov This fundamental role is central to maintaining redox homeostasis. However, there are no specific studies that investigate the direct influence of this compound on redox balance or oxidative stress responses in any biological model.
Impact on Signal Transduction Cascades
A review of the literature did not uncover any research into the impact of this compound on signal transduction cascades. Its potential to act as a modulator of signaling pathways, for instance through the inhibition of protein kinases or interaction with other signaling molecules, remains uninvestigated.
Analysis of Cellular Uptake and Subcellular Localization in Research Cells
Understanding how a compound enters cells and where it localizes is fundamental to elucidating its biological function. For this compound, this involves examining its passage across cellular membranes and its distribution within intracellular compartments.
The ability of a molecule to traverse the lipid bilayer of a cell is a critical determinant of its bioactivity. While specific permeability data for this compound is not extensively documented, studies on related heterocyclic compounds, such as rhodamines, offer valuable insights. researchgate.net The permeability of such molecules is often influenced by factors like the equilibrium between their different chemical forms and their distribution coefficient (logD). researchgate.net For instance, a higher logD value, indicating greater lipophilicity, can facilitate easier passage through the cell membrane. researchgate.net The structural characteristics of this compound, including its planar aromatic system, suggest it may possess some degree of membrane permeability, a hypothesis that requires empirical validation through model membrane systems like artificial lipid bilayers or cell-based assays.
The intrinsic fluorescence of many pteridine (B1203161) derivatives makes them amenable to direct visualization within cells. However, for compounds with weak or quenched fluorescence in aqueous environments, or to enhance signal specificity, fluorescent labeling is a powerful technique. nih.govbiorxiv.org This involves chemically attaching a bright and stable fluorophore to the molecule of interest. nih.gov The choice of fluorophore and the linking chemistry are critical to ensure that the label does not interfere with the natural behavior of the compound. nih.gov
Ideal fluorophores for intracellular imaging should be cell-permeable, distribute evenly within the cell, and exhibit low non-specific binding. nih.gov Techniques such as bioorthogonal chemistry, where a chemically modified version of the compound of interest reacts specifically with a fluorescent probe inside the cell, allow for precise tracking of its localization and movement over time. nih.gov While specific applications of this technique to this compound are not widely reported, the methodology provides a clear path for future investigations into its intracellular trafficking.
Table 1: Considerations for Fluorescent Labeling of Intracellular Molecules
| Factor | Description | Reference |
| Fluorophore Properties | Must be cell-permeable, bright, photostable, and have low cytotoxicity. | nih.gov |
| Labeling Chemistry | Should be bioorthogonal, meaning it occurs without interfering with native biological processes. | nih.gov |
| Linker | The chemical bridge connecting the fluorophore should not alter the compound's distribution or activity. | biorxiv.org |
| Imaging Technique | Confocal microscopy is often used to obtain high-resolution images of subcellular localization. | nih.gov |
Once inside the cell, a compound may accumulate in specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum. This localization can provide clues about its mechanism of action. For example, accumulation in the mitochondria might suggest an effect on cellular respiration, while nuclear localization could imply an interaction with DNA or transcription factors. biorxiv.org
Studies on fluorescently-labeled oligonucleotides have shown that chemical modifications can dramatically alter their subcellular destination and stability. nih.gov For instance, certain modifications can lead to nuclear retention, while others cause cytoplasmic localization. nih.gov Determining the organelle-specific accumulation of this compound would require co-localization studies using organelle-specific fluorescent markers. High-resolution microscopy would then be used to observe whether the fluorescence signal from the compound overlaps with that of a particular organelle.
Phenotypic Screening in Defined Biological Systems
Phenotypic screening is a powerful approach in drug discovery and chemical biology where compounds are tested for their ability to produce a specific observable effect, or phenotype, in a biological system, without a preconceived notion of the molecular target. nih.govnih.gov This strategy is particularly useful for identifying compounds that modulate complex cellular processes. nih.gov
This compound and its analogs can be included in compound libraries for screening against a variety of cellular processes. nih.gov These screens can be designed to identify modulators of, for example, cell proliferation, apoptosis, or inflammatory responses. nih.govnih.gov High-content screening (HCS) assays, which use automated microscopy and image analysis, allow for the simultaneous evaluation of multiple cellular parameters, providing a rich dataset for each compound tested. mdpi.com For instance, a screen could be designed to identify compounds that alter the morphology of cancer cells or inhibit the formation of pathogenic biofilms.
Table 2: Examples of Phenotypic Screening Assays
| Assay Type | Cellular Process Monitored | Potential Application | Reference |
| Cell Viability/Proliferation | Measures the number of living cells after treatment. | Anticancer drug discovery. | nih.gov |
| Inflammatory Response | Quantifies markers of inflammation, such as cytokine production. | Discovery of anti-inflammatory agents. | nih.gov |
| Infectious Disease Models | Assesses the ability of a compound to kill pathogens or inhibit their growth within host cells. | Antimicrobial drug discovery. | mdpi.com |
| Genomic Instability | Detects markers of DNA damage. | Identification of compounds affecting DNA repair pathways. | nih.gov |
A key advantage of phenotypic screening is its potential to uncover novel biological targets. biorxiv.orgbiorxiv.org If a compound like this compound produces an interesting phenotype, subsequent studies can be conducted to identify the protein or pathway it interacts with. This process, known as target deconvolution, can involve a variety of techniques, including affinity chromatography, activity-based protein profiling, and genetic approaches. biorxiv.orgbiorxiv.org
For example, if a compound is found to inhibit the growth of a particular bacterium, researchers can use chemoproteomics to identify the bacterial proteins that the compound covalently binds to. biorxiv.org This was successfully used to identify the enzyme MiaA as a new target for a class of antibacterial compounds. biorxiv.org Similarly, if this compound were to show, for instance, potent anti-proliferative effects in a cancer cell line, subsequent target identification studies could reveal a previously unknown anticancer target. nih.govresearchgate.net
Development of Advanced Biological Assay Systems
The exploration of the biological activities of this compound and related alloxazine derivatives has necessitated the development of sophisticated biological assay systems. These systems are crucial for elucidating the compound's mechanism of action, its interactions with biological macromolecules, and its potential as a molecular probe. Research has focused on leveraging the intrinsic physicochemical properties of the alloxazine core, particularly its fluorescence characteristics and electrochemical behavior, to design sensitive and specific assays.
Fluorescence-Based Assay Systems
A significant area of development has been in the creation of fluorescence-based assays. The alloxazine scaffold, the core of this compound, possesses inherent fluorescent properties that are highly sensitive to the surrounding molecular environment. This sensitivity has been harnessed to develop assays for monitoring molecular interactions and enzymatic activities.
The fluorescence of alloxazine derivatives is markedly influenced by solvent polarity and the capacity for hydrogen bonding. For instance, the fluorescence response can be modulated by changes in the local environment, a phenomenon that is valuable in designing assays to study protein-ligand binding or the insertion of the molecule into lipid membranes. Research has shown that the fluorescence quantum yields and lifetimes of alloxazine are distinct from its tautomer, isoalloxazine, and these properties can be influenced by pH. researchgate.net
Furthermore, the fluorescence quenching of alloxazines is a key principle being exploited in assay development. For example, the quenching effect of p-sulfonatocalix[n]arenes on alloxazine fluorescence is a known phenomenon that can be used to design fluorescence-based assays for various analytes. researchgate.net This principle can be extended to study the interactions of this compound with potential binding partners.
Another innovative approach involves the design of fluorescent DNA nucleosides based on the alloxazine structure. These have been developed with the aim of specifically binding to adenosine (B11128) nucleosides, leveraging the hydrogen-bonding pattern of alloxazine which is similar to that of thymine. researchgate.net This opens up possibilities for developing assays to probe DNA structure and recognition. The synthesis of alloxazine-based difluoroboronates has also been explored to create novel fluorescent probes, indicating a continuous effort to refine the spectroscopic properties of this class of compounds for assay development.
| Assay Principle | Description | Potential Application for this compound |
| Solvatochromism | The change in fluorescence properties (wavelength and intensity) in response to the polarity of the solvent or local environment. | Studying the binding of the compound to hydrophobic pockets in proteins or its partitioning into lipid bilayers. |
| Fluorescence Quenching | The decrease in fluorescence intensity upon interaction with another molecule (quencher). | Developing competitive binding assays or detecting the presence of specific ions or small molecules that interact with the compound. |
| Fluorescent Nucleoside Analogs | Incorporation of the alloxazine moiety into a nucleoside structure to act as a fluorescent probe for nucleic acids. | Probing DNA-protein interactions, DNA hybridization, and the study of DNA repair mechanisms. |
| Fluorescent Derivatization | Chemical modification of the alloxazine core, such as with difluoroboronates, to enhance fluorescence properties for specific applications. | Creating highly sensitive probes for high-throughput screening and cellular imaging. |
Electrochemical Biosensors
The structural similarity of this compound to flavin coenzymes, which are central to a vast array of biological redox reactions, suggests the utility of electrochemical methods for developing assay systems. nih.gov Flavins and their analogs can be studied using electrochemical techniques to understand their redox potentials and electron transfer kinetics. nih.gov
The development of electrochemical biosensors for flavin-dependent enzymes is a well-established field. csic.esbohrium.commdpi.com These biosensors often rely on the direct or mediated electron transfer between the enzyme's flavin cofactor and an electrode surface. Given that this compound is an analog of the flavin core, it is plausible that similar electrochemical assay systems could be developed to study its interaction with flavoenzymes or other redox-active proteins.
These systems could involve immobilizing a target protein on an electrode and measuring changes in the electrochemical signal upon the introduction of this compound. Such an assay could determine if the compound acts as a substrate, inhibitor, or redox modulator of the target protein.
| Electrochemical Technique | Principle | Relevance to this compound |
| Cyclic Voltammetry | Measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. | To determine the redox potential of the compound and study its electron transfer properties, providing insight into its potential as a redox-active agent. |
| Amperometry | Measures the current produced at a constant potential when a redox reaction occurs. | To monitor the activity of enzymes that might interact with the compound, where the compound itself or a product of the enzymatic reaction is electroactive. |
| Electrochemical Impedance Spectroscopy (EIS) | Measures the opposition to the flow of alternating current as a function of frequency to characterize electrode-solution interfaces. | To study the binding of the compound to proteins or membranes immobilized on an electrode surface by detecting changes in the interfacial impedance. |
The ongoing development of these advanced biological assay systems is critical for a deeper understanding of the biological roles and potential applications of this compound in various research models.
Advanced Analytical Techniques in the Research of 7 Methyl 1h Benzo G Pteridine 2,4 Dione
Advanced Spectroscopic and Chromatographic Characterization in Research
Spectroscopic and chromatographic methods provide the foundation for the molecular-level investigation of 7-Methyl-1H-benzo[g]pteridine-2,4-dione. These techniques allow researchers to confirm its identity, assess its purity, and study its behavior in various environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., via NOESY experiments), researchers can assemble a detailed three-dimensional picture of the molecule's conformation. The comparison between experimental NMR data and theoretical data from computational methods, such as Density Functional Theory (DFT), is a valuable strategy for structural elucidation and conformational analysis. lgcstandards.com A strong correlation between calculated and experimental chemical shifts for both ¹H and ¹³C nuclei indicates that the theoretical geometries are reliable. lgcstandards.com
In the study of related pteridine (B1203161) compounds, NMR has been crucial. For instance, the structure of the parent compound, 1H-benzo[g]pteridine-2,4-dione (also known as alloxazine), was confirmed in part through the use of ¹⁵N NMR spectroscopy. This technique was vital in establishing the solid-state tautomeric form of the molecule.
Mass Spectrometry (MS) for Metabolite Profiling in Research Models
Mass spectrometry (MS) is a cornerstone of metabolomics, enabling the identification and quantification of metabolites within a biological sample. When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS becomes a highly sensitive tool for profiling metabolites in complex research models. scirp.org Untargeted metabolomics using LC-MS, particularly with high-resolution instruments like Quadrupole Time-of-Flight (QTOF), is extensively used to compare the metabolic composition of samples and identify dynamic responses to physiological changes or external stimuli. scirp.org
In a typical workflow, a sample extract is injected into an LC system, where compounds are separated based on their physicochemical properties before being introduced into the mass spectrometer. scirp.org The MS instrument then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that allows for its tentative identification. scirp.org This approach can successfully identify compounds from diverse classes, including amino acids, organic acids, sugars, and other secondary metabolites, providing a comprehensive snapshot of the metabolic state of an organism or cell culture. scirp.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Assays and Binding Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for the quantitative analysis of compounds and for studying molecular interactions. The method is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum, as described by the Beer-Lambert law. mabion.eu Flavins and related pteridine derivatives are well-suited for UV-Vis analysis due to their strong light absorption properties conferred by their conjugated ring systems. researchgate.netmdpi.com
In its oxidized state, the flavin core, structurally similar to this compound, typically exhibits two characteristic absorption peaks around 360-378 nm and 450-460 nm. researchgate.net The precise position and intensity of these absorption bands can be influenced by the molecular environment, such as solvent polarity or binding to a protein. researchgate.netnih.gov This sensitivity makes UV-Vis spectroscopy a valuable tool for binding studies; changes in the absorption spectrum upon the addition of a binding partner (e.g., a protein) can be monitored to determine binding affinity and stoichiometry. mabion.eu Furthermore, UV-Vis spectroscopy is routinely used for quantitative assays, such as determining the solubility of pteridine compounds like alloxazine (B1666890) in aqueous solutions by measuring absorbance at various concentrations. scirp.orgscirp.org
Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Monitoring
Infrared (IR) spectroscopy is an analytical technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. The resulting IR spectrum provides a unique "fingerprint" of the molecule. researchgate.net
For this compound, IR spectroscopy can confirm the presence of key functional groups. The characteristic absorptions would include:
C=O (Carbonyl) stretching: Strong, sharp peaks typically found in the 1670–1780 cm⁻¹ region are indicative of the dione (B5365651) (two carbonyl) groups in the pteridine ring. nih.gov
N-H (Amine/Amide) stretching: The presence of N-H bonds in the ring would likely produce bands in the region of 3100-3500 cm⁻¹.
Aromatic C-H stretching: Absorptions just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) are characteristic of C-H bonds on the benzene (B151609) ring. scirp.org
C-H (Alkyl) stretching: The methyl group would show C-H stretching absorptions in the 2850–2960 cm⁻¹ range. nih.gov
C=C and C=N stretching: Bands for the aromatic and heterocyclic ring stretches typically appear in the 1400–1650 cm⁻¹ region. scirp.org
This technique is particularly useful for monitoring chemical reactions, as the appearance or disappearance of specific functional group peaks can track the conversion of reactants to products. An IR spectrum for the parent compound, alloxazine, is available in the NIST Chemistry WebBook, showing its characteristic absorption pattern. nist.gov
Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity and Quantitative Analysis in Complex Mixtures
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential tools for the separation, identification, and quantification of this compound in various matrices. These methods are crucial for assessing the purity of a synthesized compound and for performing quantitative analysis in complex biological or environmental samples. mdpi.com
HPLC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed into a column. mdpi.com By using detectors such as UV-Vis or mass spectrometry, individual components can be quantified with high precision. This technique is one of the most common analytical methods for determining pteridines in biological fluids like blood serum and urine. mdpi.com
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scirp.org This technique is suitable for volatile and thermally stable compounds, or those that can be made so through a process called derivatization. In a GC-MS analysis, the sample is vaporized and separated in a gaseous mobile phase, with the MS detector providing structural information and quantification for each eluted compound. scirp.org Both HPLC and GC-MS are instrumental in isolating the compound of interest from a mixture and ensuring accurate quantitative measurements.
Crystallographic Studies for Solid-State Structure Determination and Ligand-Protein Co-Crystallization
X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms within a solid crystal. This technique is paramount for determining the absolute structure of this compound and for visualizing its interactions with protein targets.
The solid-state structure of the closely related parent compound, 1H-benzo[g]pteridine-2,4-dione (alloxazine), has been determined using X-ray crystallography from both powder and single-crystal data. These studies confirm that the molecule exists as the alloxazine tautomer in the solid state, rather than the isoalloxazine form. The crystal structure reveals a nearly planar molecule. In the crystal lattice, molecules are linked into chains by hydrogen bonds, forming distinct ring patterns through N—H⋯O and N—H⋯N interactions.
| Parameter | 1H-benzo[g]pteridine-2,4-dione | Source |
| Formula | C₁₀H₆N₄O₂ | researchgate.net |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| a (Å) | 5.8027 (2) | researchgate.net |
| b (Å) | 7.5404 (3) | researchgate.net |
| c (Å) | 10.1345 (4) | researchgate.net |
| α (°) | 70.483 (2) | researchgate.net |
| β (°) | 84.150 (2) | researchgate.net |
| γ (°) | 84.208 (3) | researchgate.net |
| Volume (ų) | 414.72 (3) | researchgate.net |
| Temperature (K) | 90 | researchgate.net |
This data is for the parent compound, alloxazine, and provides a model for the crystallographic analysis of its 7-methyl derivative.
Furthermore, co-crystallization is a powerful technique used to understand how a ligand like this compound binds to a protein. In this method, the purified protein is mixed with the ligand, and the resulting complex is crystallized. X-ray diffraction analysis of these co-crystals can then reveal the precise binding orientation of the ligand and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. This structural insight is invaluable for drug design and understanding biological function.
Biophysical Methods for Ligand-Target Binding Characterization (e.g., ITC, SPR)
The precise characterization of the binding affinity and thermodynamics between a small molecule, such as this compound, and its biological target is crucial for understanding its mechanism of action. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful label-free techniques that provide deep insights into these molecular interactions. wikipedia.orgnuvisan.commalvernpanalytical.com
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This technique allows for the simultaneous determination of multiple thermodynamic parameters in a single experiment, including the binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. nih.gov Such data is invaluable for understanding the driving forces behind the binding process, whether it is enthalpically or entropically driven. nih.gov
Surface Plasmon Resonance (SPR) is another real-time, label-free method for monitoring biomolecular interactions. bmfwf.gv.at It measures changes in the refractive index at the surface of a sensor chip as a ligand in solution flows over its immobilized binding partner. bmfwf.gv.at This allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (K₋) can be calculated. bmfwf.gv.at
The application of SPR to study this compound would involve immobilizing a target protein on the sensor chip and then introducing the compound at various concentrations. The resulting sensorgrams would provide kinetic data on the binding and dissociation, offering a detailed view of the interaction dynamics. Although specific SPR studies on this compound are not published, research on other small molecules demonstrates the utility of SPR in drug discovery for hit validation and lead optimization.
A hypothetical comparison of data obtainable from these techniques is presented below:
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Binding Affinity (KD) | Determined from the binding isotherm | Calculated from kₐ and kₑ |
| Thermodynamics | Provides direct measurement of ΔH and ΔS | Can derive thermodynamic data from measurements at different temperatures |
| Kinetics | Not directly measured | Provides real-time kₐ and kₑ |
| Stoichiometry (n) | Determined from the inflection point of the binding curve | Can be determined, but may be less precise than ITC |
| Sample Consumption | Generally higher | Lower, especially with modern instruments |
| Immobilization | Not required (in-solution measurement) | Requires immobilization of one binding partner |
Microscopic Techniques for Cellular Localization and Interaction Studies
Understanding where a compound localizes within a cell is key to identifying its potential targets and biological effects. Fluorescence microscopy is a powerful tool for visualizing the subcellular distribution of molecules. abcam.com
To study the cellular localization of this compound, it would first need to be fluorescently tagged, or its intrinsic fluorescence, if any, would need to be characterized. Alloxazine derivatives can exhibit fluorescence, which may be harnessed for such studies. nih.gov Once a fluorescent analogue is available, it can be introduced to cultured cells. Confocal microscopy, a type of fluorescence microscopy, can then be used to obtain high-resolution images, allowing for the visualization of the compound's distribution within different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. bham.ac.uk
Co-localization studies, where the fluorescently labeled compound is used in conjunction with specific fluorescent markers for organelles or proteins, can provide evidence of its interaction with particular cellular components. bham.ac.uk For example, if this compound is hypothesized to target a specific protein, that protein could be tagged with a different colored fluorescent protein (e.g., GFP), and the degree of overlap between the two fluorescent signals would indicate co-localization and potential interaction.
While specific microscopic studies on the cellular uptake of this compound have not been reported, studies on other fluorescently-labeled small molecules demonstrate the feasibility and power of this approach. For instance, the cellular uptake of fluorescently-tagged inhibitors has been successfully visualized and quantified using fluorescence microscopy. rsc.org
The following table outlines potential findings from microscopic studies:
| Technique | Information Gained |
| Confocal Fluorescence Microscopy | Subcellular localization of the compound. |
| Co-localization Studies | Potential interaction with specific organelles or proteins. |
| Live-Cell Imaging | Dynamic tracking of the compound's movement within the cell over time. |
| Super-Resolution Microscopy | High-resolution imaging of localization at the nanoscale. abcam.com |
Future Directions and Unexplored Research Avenues for 7 Methyl 1h Benzo G Pteridine 2,4 Dione
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
Current synthetic routes to alloxazine (B1666890) derivatives, such as the condensation of o-phenylenediamines with alloxan (B1665706), provide a foundational approach. researchgate.net However, the future of 7-Methyl-1H-benzo[g]pteridine-2,4-dione research will benefit from the development of more sophisticated synthetic strategies. A key area for advancement lies in creating methodologies that offer greater control over substituent placement, which is crucial for fine-tuning the compound's properties.
Future synthetic efforts should aim for:
Improved Yields and Purity: Developing reactions that proceed with higher efficiency to maximize the production of the target molecule while minimizing the formation of byproducts. researchgate.net
Stereoselectivity: For derivatives with chiral centers, devising synthetic pathways that yield specific stereoisomers is essential, as different isomers can exhibit varied biological activities.
Green Chemistry Approaches: Incorporating principles of green chemistry, such as the use of less hazardous reagents and solvents and improving atom economy, will be crucial for sustainable synthesis. nih.gov One-pot multicomponent reactions and microwave-assisted synthesis are promising techniques in this regard.
A recent study on the synthesis of novel alloxazine analogues highlighted a multi-step process involving the preparation of key intermediates like 6-N-anilino-2-methyl-thio-3,4-dihydropyrimidin-4-ones. nih.gov While effective, this underscores the need for more streamlined and efficient synthetic protocols.
Identification of Additional Molecular Targets and Biological Pathways
The biological activity of alloxazine derivatives has been a subject of growing interest, particularly in the context of cancer research. Studies have shown that these compounds can act as kinase inhibitors, targeting enzymes crucial for cell signaling and proliferation. nih.govnih.gov For instance, certain alloxazine analogues have demonstrated inhibitory activity against protein tyrosine kinases (PTKs), which are pivotal in many cellular processes. nih.gov
Future research should focus on:
Broad-Spectrum Kinase Profiling: Systematically screening this compound against a wide array of kinases to identify novel and specific targets. This will help in understanding its potential therapeutic applications in various diseases.
Elucidation of Signaling Pathways: Once a target is identified, detailed studies are needed to unravel the specific signaling pathways modulated by the compound. This will provide a mechanistic understanding of its biological effects.
Exploration of Non-Kinase Targets: Research should not be limited to kinases. Investigating other potential molecular targets, such as enzymes involved in metabolic pathways or protein-protein interactions, could reveal new therapeutic opportunities.
A 2018 study on alloxazine analogues demonstrated their potential to selectively inhibit kinases like ABL1, CDK1/Cyclin A1, FAK, and SRC. nih.gov This provides a strong rationale for investigating the specific kinase inhibitory profile of this compound.
Integration with Advanced Chemical Biology Research Platforms and Technologies
The advancement of chemical biology tools offers exciting possibilities for studying the mechanism of action of small molecules like this compound. Integrating this compound with modern research platforms can provide unprecedented insights into its cellular functions.
Future directions include:
Development of Chemical Probes: Synthesizing derivatives of this compound that can be used as chemical probes. These probes, which may incorporate reporter tags such as fluorescent moieties or biotin, can be used to visualize the compound's subcellular localization and identify its binding partners.
High-Throughput Screening: Utilizing high-throughput screening platforms to test the compound against large libraries of cellular models or biochemical assays. This can rapidly identify new biological activities and potential therapeutic applications.
Chemoproteomics: Employing chemoproteomic approaches to identify the direct protein targets of this compound within a complex biological system.
The intrinsic fluorescence of some alloxazine derivatives makes them suitable for use as biological probes. nih.gov This property can be harnessed to develop advanced tools for studying cellular processes.
Exploration of New Application Domains in Fundamental Biology and Biochemistry
Beyond its potential therapeutic applications, this compound and its derivatives could serve as valuable tools for basic research in biology and biochemistry. The unique chemical properties of the alloxazine scaffold can be exploited for various applications.
Potential new application domains include:
Fluorescent Probes for DNA and RNA: The ability of alloxazine derivatives to interact with nucleic acids suggests their potential use as fluorescent probes for studying DNA and RNA structures and functions. nih.gov
Enzyme Inhibition Studies: The compound can be used as a tool to study the structure and function of its target enzymes, providing insights into their catalytic mechanisms and biological roles.
Photocatalysis: The photochemical properties of alloxazines could be explored for applications in photocatalysis, such as in the degradation of pollutants or in synthetic organic chemistry. nih.gov
Research has shown that alloxazines can act as photosensitizers, highlighting their potential in photochemistry and photobiology. nih.gov
Addressing Current Knowledge Gaps in Structure-Activity Relationships and Mechanistic Understanding
A thorough understanding of the structure-activity relationship (SAR) is fundamental for the rational design of more potent and selective analogues of this compound. While some SAR studies on alloxazine derivatives have been conducted, significant knowledge gaps remain. nih.govnih.gov
Future research should aim to:
Systematic SAR Studies: Conduct comprehensive SAR studies by systematically modifying different positions of the this compound scaffold and evaluating the impact on its biological activity.
Computational Modeling: Utilize computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict the activity of new derivatives and to gain insights into the molecular basis of their interactions with their targets. nih.govmdpi.com
Mechanistic Elucidation: Combine experimental and computational approaches to elucidate the precise mechanism of action of this compound at the molecular level. This includes understanding its binding mode to its targets and the conformational changes it induces.
A 2024 study on novel alloxazine analogues demonstrated the importance of substituents at various positions for their antitumor efficacy, providing a valuable starting point for further SAR investigations of this compound. nih.gov
Q & A
Q. How can the tautomeric form of 7-Methyl-1H-benzo[g]pteridine-2,4-dione be experimentally confirmed in the solid state?
Q. What are the optimal conditions for synthesizing and crystallizing this compound?
- Methodological Answer : High-purity crystals can be obtained by slow cooling of a near-saturated solution in dimethylformamide (DMF) at 135°C. This method yields pale yellow plates suitable for diffraction studies. Post-synthesis, non-merohedral twinning (common in this compound) must be addressed using twin refinement software like TWINABS , with domain ratios quantified (e.g., 0.446:0.554 in Uppu et al.) .
Q. How does the hydrogen-bonding network influence the solid-state packing of this compound?
- Methodological Answer : The extended structure forms alternating R₂²(8) rings via N–H⋯O and N–H⋯N interactions, propagating chains along the [011] direction. These interactions are critical for stabilizing the alloxazine tautomer. Hydrogen-bond geometry (e.g., N–H distances of ~1.8–2.0 Å and angles of 160–170°) should be analyzed using software like Mercury or OLEX2 to map supramolecular architecture .
Advanced Research Questions
Q. How can non-merohedral twinning in crystallographic data of this compound be resolved?
- Methodological Answer : Non-merohedral twinning (e.g., 180° rotation about [001]) requires integration of both twin components using HKLF 5 format in refinement tools. The BASF parameter (domain ratio) should be refined iteratively, with outlier reflections (e.g., 7 omitted in Uppu et al.) excluded to improve R-factors (e.g., R₁ = 0.048, wR₂ = 0.144) .
Q. What role does tautomerism play in the redox activity of flavoprotein analogs containing this scaffold?
- Methodological Answer : Alloxazine’s tautomeric form mimics the isoalloxazine ring in flavoproteins, enabling one- and two-electron transfer reactions . The hydrogen-bonding network fine-tunes redox potentials by stabilizing specific ionization states. For example, flavoproteins minimize superoxide formation by controlling O₂ spatial arrangement, a property replicable in model systems using crystallographic data and redox titration .
Q. How do methylation or aryl substitutions at the 7-position alter electronic properties?
- Methodological Answer : Methylation (e.g., lumichrome, 7,8-dimethyl derivative) narrows the HOMO-LUMO gap , shifting absorption to near-IR regions. This is demonstrated via UV-Vis spectroscopy and cyclic voltammetry. Derivatives like 7-arylfuropteridines (Kazunin et al., 2019) show enhanced π-conjugation, relevant for optoelectronic materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
